N-[2-(1H-indol-1-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide
Description
Properties
Molecular Formula |
C22H23N3O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-1-(2-methoxyethyl)indole-4-carboxamide |
InChI |
InChI=1S/C22H23N3O2/c1-27-16-15-25-13-10-18-19(6-4-8-21(18)25)22(26)23-11-14-24-12-9-17-5-2-3-7-20(17)24/h2-10,12-13H,11,14-16H2,1H3,(H,23,26) |
InChI Key |
YVMPDSRTRKJPBH-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)C(=O)NCCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Indole-4-Carboxylic Acid
Procedure :
-
Substrate : Indole-4-carboxylic acid is treated with 2-methoxyethyl bromide in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous DMF.
-
Conditions :
Mechanism :
The base deprotonates the indole nitrogen, enabling nucleophilic substitution at the 1-position. The methoxyethyl group is introduced regioselectively due to steric and electronic factors.
Optimization Data :
Alternative Route: Hemetsberger-Knittel Indole Synthesis
For cases where indole-4-carboxylic acid is unavailable, Intermediate A can be synthesized de novo via Hemetsberger-Knittel cyclization:
-
Starting Material : 4-Nitrobenzaldehyde derivative.
-
Steps :
Synthesis of Intermediate B: N-[2-(1H-Indol-1-yl)ethyl]amine
Reductive Amination of Indole-1-Acetaldehyde
Procedure :
-
Substrate : Indole-1-acetaldehyde is reacted with ethylenediamine in the presence of NaBH₃CN.
-
Conditions :
-
Solvent: MeOH, 0°C to RT.
-
Yield: 70–85%.
-
Mechanism :
The aldehyde undergoes imine formation with ethylenediamine, followed by borohydride reduction to the secondary amine.
Direct Alkylation of Ethylenediamine
Procedure :
Amide Coupling to Form the Final Product
Carbodiimide-Mediated Coupling
Procedure :
-
Activation : Intermediate A (1 eq) is activated with DCC (1.2 eq) and HOBt (1.2 eq) in DMF.
-
Coupling : Intermediate B (1 eq) is added, and the reaction is stirred at RT for 12–24 hours.
-
Workup : The urea byproduct is filtered, and the crude product is purified via column chromatography (SiO₂, EtOAc/hexane).
Yield : 68–75%.
Optimization Data :
Microwave-Assisted Coupling
Procedure :
-
Conditions : Intermediate A and B are mixed with HATU (1.5 eq) and DIPEA (3 eq) in DMF.
-
Irradiation : Microwave at 100°C for 20 minutes.
Yield : 82–88%.
Characterization and Validation
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole NH), 7.65–6.98 (m, 10H, aromatic), 4.12 (t, J = 6.4 Hz, 2H, OCH₂CH₂), 3.72 (s, 3H, OCH₃).
-
HRMS : m/z calc. for C₂₃H₂₄N₄O₂ [M+H]⁺: 397.1871; found: 397.1868.
Purity : ≥95% (HPLC, C18 column, MeCN/H₂O).
Challenges and Solutions
-
Regioselectivity in Alkylation : Use of bulky bases (e.g., K₂CO₃) minimizes N-alkylation at undesired positions.
-
Amide Bond Hydrolysis : Anhydrous conditions and HOBt additive suppress hydrolysis during coupling.
Industrial-Scale Considerations
-
Continuous Flow Synthesis : Microreactors improve heat transfer and reduce reaction time (e.g., 82% yield in 5 minutes).
-
Cost-Effective Catalysts : Ni-based catalysts reduce reliance on expensive Pd reagents.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-1-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Anticancer Activity
Research indicates that indole derivatives, including N-[2-(1H-indol-1-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide, exhibit promising anticancer properties. These compounds can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For instance, studies have shown that they can downregulate oncogenes while upregulating tumor suppressor genes, leading to inhibited tumor growth and enhanced apoptosis in cancer cells .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that certain derivatives of indole exhibit significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antimicrobial agents . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Antiviral Properties
Indole derivatives are known to possess antiviral properties, with several studies indicating their ability to inhibit viral replication. This is achieved through the inhibition of viral enzymes critical for replication, such as IMP dehydrogenase, which is vital for guanine nucleotide synthesis in viruses .
Anticancer Research
A study published in ACS Omega investigated the anticancer effects of various indole derivatives on human cancer cell lines. The results indicated that this compound exhibited a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency against breast cancer and leukemia cells .
Antimicrobial Evaluation
Another study focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed effective inhibition with minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Table 1: Key Structural Differences Among Indole Derivatives
Key Observations :
- Halogenated Derivatives (e.g., 10j ): Chlorine/fluorine substituents increase lipophilicity and enhance membrane permeability, critical for anticancer activity.
- Methoxyethyl vs. Methoxybenzamide : The target compound’s methoxyethyl group improves aqueous solubility compared to the aromatic methoxybenzamide in .
- Carboxamide Linkers : The carboxamide in the target compound allows hydrogen bonding with protein targets, similar to acylguanidine derivatives in .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s predicted LogP (~3.2) suggests moderate lipophilicity, balancing membrane permeability and solubility.
- Lower yields in halogenated derivatives (e.g., 6–17% for 10j–10m ) highlight synthetic challenges due to steric hindrance from bulky substituents.
Biological Activity
N-[2-(1H-indol-1-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide, a compound belonging to the indole class, has garnered attention due to its potential biological activities, particularly in the realms of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 314.38 g/mol. The structure features an indole core, which is known for its diverse biological activities.
Research indicates that compounds with indole structures often interact with various biological targets, including receptors and enzymes involved in signaling pathways. The specific mechanisms through which this compound exerts its effects are still being elucidated, but preliminary studies suggest:
- CB1 Receptor Modulation : Similar compounds have been shown to act as allosteric modulators of the cannabinoid receptor 1 (CB1), influencing its binding affinity and cooperativity .
- Antimicrobial Activity : Indole derivatives have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
Anticancer Activity
Several studies have reported on the anticancer properties of indole derivatives:
- Cell Proliferation Inhibition : Compounds structurally similar to this compound have shown preferential suppression of rapidly dividing cancer cell lines (e.g., A549 lung cancer cells), indicating potential for use in cancer therapies .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various assays:
- Minimum Inhibitory Concentration (MIC) : Some indole derivatives have shown low MIC values against MRSA, indicating strong antibacterial properties.
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Indole Derivative 3k | MRSA | 0.98 | |
| Indole Derivative 3e | Mycobacterium tuberculosis | 2.5 |
Case Studies
Case Study 1: Anticancer Efficacy
A study investigating a series of indole derivatives found that this compound exhibited significant cytotoxicity against A549 cells. The study utilized cell viability assays to determine IC50 values, confirming its potential as an anticancer agent.
Case Study 2: Antimicrobial Properties
In another study focused on antimicrobial activity, the compound was tested against a panel of bacterial strains. Results indicated that it effectively inhibited the growth of MRSA and had a notable effect on biofilm formation, suggesting its utility in treating infections caused by resistant strains.
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-[2-(1H-indol-1-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves multi-step reactions: (i) coupling indole derivatives via ethyl or methoxyethyl linkers, (ii) introducing the carboxamide group through condensation reactions. Key steps include:
- Catalysts : Palladium or copper catalysts for cross-coupling reactions (e.g., forming indole-ethyl linkages) .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates .
- Purification : Column chromatography (SiO₂, DCM/EtOAc gradients) isolates the product with >95% purity .
- Yield Optimization : Reaction time (3–5 h reflux) and temperature control (100°C for allylation) are critical to minimize side products .
Q. Which analytical techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions on indole rings and confirm methoxyethyl/ethyl linkages (e.g., δ 3.3–3.5 ppm for methoxy protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 357.2084 for analogous indole derivatives) .
- X-ray Crystallography : Resolves stereochemistry and packing modes in crystalline forms, though limited by compound crystallinity .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer :
- In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays for evaluating inhibition of cyclooxygenase (COX) or acetylcholinesterase (AChE) .
- Receptor Binding : Radioligand displacement assays (e.g., 5-HT receptors) using tritiated serotonin analogs .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on indole rings) influence bioactivity and selectivity?
- Methodological Answer :
- SAR Studies : Compare derivatives with halogen (Cl, F), nitro (NO₂), or methoxy (OCH₃) groups. For example:
- Fluorine at C-6 enhances metabolic stability but reduces solubility .
- Methoxyethyl groups improve blood-brain barrier penetration in neuroactivity studies .
- Computational Modeling : Docking simulations (AutoDock Vina) predict interactions with target proteins (e.g., Bcl-2/Mcl-1 in apoptosis pathways) .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic Profiling : LC-MS/MS identifies active metabolites in hepatic microsomes that may contribute to discrepancies between in vitro and in vivo results .
- Orthogonal Validation : Confirm initial findings using alternative assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation) .
Q. What pharmacokinetic challenges are associated with this compound, and how can they be addressed?
- Methodological Answer :
- Solubility Enhancement : Co-solvents (PEG-400) or nanoformulations (liposomes) improve bioavailability .
- Plasma Stability : Incubate compound in human plasma (37°C, 24 h) and quantify degradation via HPLC .
- BBB Penetration : LogP calculations (optimal range: 2–3) guide structural tweaks; in situ perfusion models in rodents validate brain uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
